VK-II-36 is classified as a pharmaceutical compound and is primarily studied in cardiovascular pharmacology. Its chemical structure is related to carvedilol, a well-known beta-blocker that also possesses antioxidant properties. The specific chemical identity of VK-II-36 is denoted by the CAS number 955371-66-1, which is utilized for regulatory and identification purposes in scientific literature and databases .
The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques that may include reactions such as alkylation, acylation, or coupling reactions. While specific synthetic pathways for VK-II-36 were not detailed in the provided sources, similar compounds often utilize methods such as:
These methodologies ensure that the final compound retains the desired pharmacological properties while minimizing side effects.
VK-II-36's molecular structure can be inferred from its classification as a carvedilol analogue. It likely possesses a complex arrangement of aromatic rings and aliphatic chains typical of beta-blockers. While specific structural data such as bond lengths and angles were not provided in the search results, compounds of this class generally exhibit:
Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms within VK-II-36.
VK-II-36 participates in several biochemical reactions that are critical for its function as an antiarrhythmic agent. Notably, it has shown efficacy in:
These mechanisms suggest that VK-II-36 can effectively mitigate conditions leading to ventricular tachycardia by altering calcium dynamics.
The mechanism by which VK-II-36 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility were not detailed in the available literature, VK-II-36 is expected to exhibit characteristics typical of small organic molecules used in pharmacology:
Chemical properties would include reactivity with nucleophiles or electrophiles based on functional group presence.
VK-II-36 has significant potential applications within scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3